2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate
Description
2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate is a synthetic organic compound characterized by a fluorinated phenoxyethyl ester backbone and a sulfonamide group linked to a styrenyl moiety. Its design combines aromatic fluorination (for metabolic stability) and a sulfonamide group (common in bioactive molecules) .
Properties
IUPAC Name |
2-(2-fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO5S/c1-16(2)20(23-29(25,26)15-12-17-8-4-3-5-9-17)21(24)28-14-13-27-19-11-7-6-10-18(19)22/h3-12,15-16,20,23H,13-14H2,1-2H3/b15-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLZPOJBGILCMN-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOC1=CC=CC=C1F)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)OCCOC1=CC=CC=C1F)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, structural comparisons can be drawn to related molecules:
Ethyl 3-(2-(2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)hydrazono)-butanoate (Compound 8, )
- Structural Similarities: Both compounds feature ester groups (ethyl vs. 2-fluorophenoxyethyl). Heterocyclic aromatic systems (quinazoline in Compound 8 vs. fluorophenyl in the target).
- Synthetic Pathways: Compound 8 is synthesized via condensation of ethyl acetoacetate with hydrazine derivatives, followed by cyclization . The target compound’s synthesis likely involves sulfonylation of an amino ester intermediate.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ()
- Structural Similarities: Both contain phenoxy-ethoxyalkyl chains.
- The branched alkyl group (tetramethylbutyl) in the SDS compound enhances lipophilicity, whereas the target’s fluorophenyl group balances hydrophobicity and electronic effects .
Comparative Data Table
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological or spectroscopic data (e.g., IC50, logP) for the target compound are available in the provided sources. Comparisons are based on structural analogs.
- Key Inferences: Fluorination in the target compound likely improves metabolic stability compared to non-fluorinated analogs like Compound 8 . The sulfonamide group may enhance binding affinity to serine proteases or kinases, a feature absent in the SDS compound .
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